![molecular formula C18H11FN4O3 B2545216 (E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide CAS No. 620107-64-4](/img/structure/B2545216.png)
(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide
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Overview
Description
The compound (E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide is a derivative of cyanoacrylamide, which is a class of compounds known for their diverse range of biological activities and applications in various fields of chemistry. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related cyanoacrylamide compounds typically involves the reaction of different aromatic or heteroaromatic aldehydes with cyanoacetamide derivatives. For instance, the solid-state synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved through the reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide, resulting in a 1:1 molar ratio of the reactants . Similarly, the synthesis of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates involved the preparation of 2-fluoro-5-pyridinemethylamine followed by its reaction with cyanoacrylate derivatives . These methods suggest that the synthesis of the compound would likely follow a comparable approach, involving the appropriate fluoro-substituted aromatic or heteroaromatic aldehyde and a cyanoacetamide derivative.
Molecular Structure Analysis
The molecular structure of cyanoacrylamide derivatives is often characterized by single crystal X-ray diffraction analysis. For example, the crystal structure of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was determined to be monoclinic with specific cell parameters, and the compound was found to form dimers connected via strong hydrogen bonds . This information provides a basis for predicting that the compound of interest may also crystallize in a similar system and exhibit intermolecular interactions, such as hydrogen bonding, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
Cyanoacrylamide derivatives can undergo various chemical reactions, often facilitated by their reactive functional groups. The behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards different nitrogen nucleophiles resulted in the formation of various heterocyclic compounds, demonstrating the reactivity of the cyano and acrylamide groups . This suggests that the compound of interest may also be reactive towards nucleophiles, potentially leading to the formation of diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylamide derivatives can be studied using techniques such as differential scanning calorimetry (DSC) to analyze thermal behavior. The thermal properties, including heat of fusion and entropy of fusion, have been reported for related compounds . Additionally, the herbicidal activity of some cyanoacrylamide derivatives indicates their potential application in agriculture . These studies imply that the compound of interest may also possess unique thermal properties and potential biological activity, which could be explored in further research.
Scientific Research Applications
Synthesis and Reactivity
Research involving similar compounds often focuses on their synthesis and potential reactivity. For example, studies have detailed the preparation of various selenazin-4-ones and their moderate yields, indicating a broader interest in the synthesis of complex heterocyclic structures for potential applications in medicinal chemistry and materials science (Yokoyama et al., 1986). Such research underscores the importance of exploring novel synthetic routes for complex molecules, potentially including "(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide".
Biological Interactions
Compounds with similar structures have been studied for their interactions with biological molecules. For instance, the investigation of fluorescence binding with bovine serum albumin (BSA) by p-hydroxycinnamic acid amides reveals the utility of these compounds in understanding protein-ligand interactions, which could inform drug design and development processes (Meng et al., 2012).
Anti-inflammatory and Antitumor Activity
Research on heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon demonstrates the pursuit of novel anti-inflammatory agents, suggesting that similar acrylamide derivatives could be explored for therapeutic properties (Amr et al., 2007). This area of research is vital for the development of new medications and understanding the mechanism of action of potential therapeutic agents.
Chemosensor Applications
Studies on triaminoguanidine-based chemosensors for the detection of metal ions highlight the versatility of cyano-acrylamide derivatives in creating sensitive and selective sensors for environmental and biomedical applications (Tharmalingam et al., 2020). These findings suggest potential research avenues for "this compound" in sensor technology.
Antimicrobial Activity
The synthesis and antimicrobial activity of new heterocycles incorporating the pyrazolopyridine moiety indicate the potential for similar compounds to be used in the development of new antimicrobial agents (Abu-Melha, 2013). This research direction could be relevant for the target compound in addressing resistance to existing antimicrobial drugs.
Mechanism of Action
Target of Action
The primary targets of the compound (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide are currently unknown
Mode of Action
It has been suggested that the compound may exhibit anticonvulsant activity, potentially mediated by benzodiazepine receptors and other unknown mechanisms .
Result of Action
Preliminary studies suggest it may have anticonvulsant activity
properties
IUPAC Name |
(E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O3/c19-13-5-1-2-6-14(13)26-17-12(9-11(10-20)16(21)24)18(25)23-8-4-3-7-15(23)22-17/h1-9H,(H2,21,24)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOBUMGDQGWQRY-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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